1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one
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Overview
Description
1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one is a complex organic compound that features a combination of sulfonyl, piperazine, and triazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-((4-chlorophenyl)sulfonyl)piperazine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
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Attachment of the Triazole Moiety: : The next step involves the introduction of the triazole group. This can be achieved by reacting the piperazine intermediate with 3,5-dimethyl-1H-1,2,4-triazole under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
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Formation of the Final Compound: : The final step is the coupling of the triazole-piperazine intermediate with a butanone derivative. This step may involve the use of a strong base like sodium hydride (NaH) and an appropriate solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine ring or the triazole moiety under strong oxidizing conditions.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products depend on the nucleophile used, potentially forming various substituted derivatives.
Scientific Research Applications
1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, or anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, potentially modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-chlorophenyl)piperazin-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar structure but lacks the sulfonyl group.
1-(4-(4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(1H-1,2,4-triazol-1-yl)butan-1-one: Similar but with different substituents on the triazole ring.
Uniqueness
1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O3S/c1-13(24-15(3)20-14(2)21-24)12-18(25)22-8-10-23(11-9-22)28(26,27)17-6-4-16(19)5-7-17/h4-7,13H,8-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTROCZTFFMZKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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